molecular formula C18H36O2 B592860 9,9,10,10-tetradeuteriooctadecanoic acid

9,9,10,10-tetradeuteriooctadecanoic acid

Cat. No.: B592860
M. Wt: 288.5 g/mol
InChI Key: QIQXTHQIDYTFRH-YQUBHJMPSA-N
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Description

Stearic Acid-d4, also known as octadecanoic-9,9,10,10-d4 acid, is a deuterium-labeled form of stearic acid. It is a long-chain saturated fatty acid with the molecular formula C18H32D4O2. This compound is primarily used as an internal standard for the quantification of stearic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d4 involves the incorporation of deuterium atoms into the stearic acid molecule. This can be achieved through catalytic hydrogenation of stearic acid in the presence of deuterium gas. The reaction typically occurs under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Stearic Acid-d4 follows similar principles but on a larger scale. The process involves the hydrogenation of stearic acid using deuterium gas in large reactors. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterated product. The final product is then purified through distillation and crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-d4 undergoes typical reactions of saturated carboxylic acids. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Stearic Acid-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Stearic Acid-d4 is similar to that of stearic acid. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The deuterium atoms in Stearic Acid-d4 allow researchers to trace its metabolic pathway and study its effects on lipid metabolism. The primary molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .

Comparison with Similar Compounds

Uniqueness: Stearic Acid-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and metabolic studies. Unlike its non-deuterated counterpart, Stearic Acid-d4 provides precise quantification and tracing capabilities, making it essential for research in lipid metabolism and related fields .

Properties

IUPAC Name

9,9,10,10-tetradeuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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